![molecular formula C11H9N5O3 B15058034 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
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Overview
Description
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a 1,2,4-oxadiazole ring, a triazolopyridine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Construction of the triazolopyridine ring: This step often involves cyclization reactions where appropriate precursors are subjected to conditions that promote ring closure, such as heating with suitable catalysts.
Attachment of the acetic acid moiety: This final step can be accomplished through esterification or amidation reactions, where the triazolopyridine intermediate is reacted with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s heterocyclic rings can impart unique electronic and photophysical properties, making it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring and exhibit similar reactivity.
Triazolopyridine Derivatives:
Uniqueness
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridine moiety and an oxadiazole ring. Its molecular formula is CxHyNzOn, reflecting a diverse array of functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo and oxadiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results from studies suggest that it possesses antibacterial activity comparable to established antibiotics. For instance, compounds similar in structure have shown minimum inhibitory concentration (MIC) values in the range of 12.5–25 μg/mL against resistant strains such as MRSA .
Anticancer Properties
The potential anticancer effects of this compound have also been explored. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analyses suggest that the presence of the oxadiazole and triazole rings enhances its cytotoxicity against various cancer types .
Anti-inflammatory Effects
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This activity positions it as a candidate for further investigation in inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease processes.
- Receptor Binding : It could interact with specific receptors involved in cellular signaling pathways.
- Oxidative Stress Modulation : There is evidence suggesting that it may influence oxidative stress levels within cells.
Case Studies
Several case studies have documented the effects of similar compounds on human health:
- Study on Antimicrobial Efficacy : A study published in PMC highlighted the antibacterial activity of triazolo derivatives against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated significant reductions in cell viability upon treatment with triazolo-containing compounds, indicating their role as potential anticancer agents .
Data Summary Table
Properties
Molecular Formula |
C11H9N5O3 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H9N5O3/c1-6-12-11(19-15-6)7-3-2-4-16-8(5-9(17)18)13-14-10(7)16/h2-4H,5H2,1H3,(H,17,18) |
InChI Key |
DQKICDPPRUXUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O |
Origin of Product |
United States |
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